Product packaging for 3-(3-Fluoroanilino)-1-phenylpropan-1-one(Cat. No.:)

3-(3-Fluoroanilino)-1-phenylpropan-1-one

Cat. No.: B4968584
M. Wt: 243.28 g/mol
InChI Key: KSPVHMQMMFVLDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(3-Fluoroanilino)-1-phenylpropan-1-one is a chemical compound of interest in medicinal chemistry and materials science research. While specific biological data for this compound is limited, its structure suggests potential as a key intermediate or scaffold. The molecule features a propiophenone backbone substituted with a 3-fluoroanilino group, a structural motif found in compounds studied for various applications . The incorporation of a fluorine atom on the aniline ring is a common strategy in drug design, as fluorine can influence a molecule's electron distribution, metabolic stability, lipophilicity, and overall bioavailability . This makes such fluorinated analogs valuable for structure-activity relationship (SAR) studies aimed at optimizing the properties of lead compounds. Researchers may employ this chemical as a building block for the synthesis of more complex molecules or investigate its intrinsic properties. The compound is intended for research and development purposes in a controlled laboratory environment. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) and handle the material with appropriate personal protective equipment (PPE) in accordance with established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14FNO B4968584 3-(3-Fluoroanilino)-1-phenylpropan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-fluoroanilino)-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO/c16-13-7-4-8-14(11-13)17-10-9-15(18)12-5-2-1-3-6-12/h1-8,11,17H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPVHMQMMFVLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCNC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within the Class of Amino Ketones and Anilino Derivatives

The chemical identity of 3-(3-Fluoroanilino)-1-phenylpropan-1-one is best understood by examining its constituent functional groups. It is a β-amino ketone, a class of organic compounds characterized by a ketone and an amino group separated by two carbon atoms. fiveable.me It is also an anilino derivative, containing a substituted aniline (B41778) ring attached to the nitrogen atom.

Amino ketones are bifunctional molecules that have garnered considerable attention from chemists due to their importance in both chemical synthesis and biology. wikipedia.org The β-amino ketone motif, in particular, is a versatile intermediate in organic synthesis. fiveable.me These compounds, often referred to as Mannich bases, are valuable precursors for creating more complex molecules, including various nitrogen-containing heterocycles and β-amino alcohols. thermofisher.com

Aniline and its derivatives are fundamental building blocks in modern organic chemistry, serving as crucial intermediates in the production of a wide range of industrial products, including dyes, polymers, and pharmaceuticals. nbinno.comsci-hub.se The introduction of substituents onto the aniline ring, such as the fluorine atom in this compound, can significantly modify the molecule's electronic and steric properties. nbinno.com This strategic functionalization is a key tactic in medicinal chemistry for fine-tuning the pharmacological profile of drug candidates. nbinno.com

The table below provides a comparison of this compound with related compounds, highlighting the structural contributions of the amino ketone and anilino fragments.

Compound NameMolecular FormulaKey Structural FeaturesClass
This compound C₁₅H₁₄FNOβ-Amino Ketone, Phenyl Ketone, Fluorinated Anilineβ-Amino Ketone, Anilino Derivative
3-Amino-1-phenylpropan-1-one aksci.comchembk.comC₉H₁₁NOβ-Amino Ketone, Phenyl Ketone, Primary Amineβ-Amino Ketone
3-(Methylamino)-1-phenylpropan-1-ol bldpharm.comC₁₀H₁₅NOβ-Amino Alcohol, Phenyl, Secondary Amineβ-Amino Alcohol
3-Chloropropiophenone sielc.comC₉H₉ClOβ-Halogenated Ketone, Phenyl KetoneHalogenated Ketone
3-Fluoroaniline (B1664137) C₆H₆FNFluorinated Aromatic AmineAnilino Derivative

This table illustrates how the combination of different functional groups defines the chemical class and potential reactivity of the molecule.

Overview of Contemporary Research Directions for Analogous Fluorinated Organic Compounds

Established Synthetic Pathways and Their Mechanistic Considerations

Traditional methods for synthesizing β-aminoketones have long been staples in organic chemistry, with the Mannich reaction being the most prominent.

The Mannich reaction is a cornerstone three-component condensation that provides direct access to β-aminocarbonyl compounds, known as Mannich bases. wikipedia.orgunacademy.com For the specific synthesis of this compound, this reaction involves the aminoalkylation of an acidic proton of a ketone with an aldehyde and an amine. The typical reactants are acetophenone (B1666503) (the ketone with an enolizable α-proton), formaldehyde (B43269) (a non-enolizable aldehyde), and 3-fluoroaniline (B1664137) (a primary amine). adichemistry.com

The reaction is typically performed under acidic conditions, which facilitates the key steps of the mechanism. adichemistry.com The mechanism proceeds through two main stages:

Formation of an Iminium Ion: The reaction initiates with the nucleophilic addition of the amine, 3-fluoroaniline, to the carbonyl group of formaldehyde. This is followed by dehydration to form a reactive electrophilic species known as an iminium ion (specifically, an Eschenmoser's salt precursor). wikipedia.orgadichemistry.com

Nucleophilic Attack by Enol: Under the acidic conditions, the ketone (acetophenone) tautomerizes to its enol form. This enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. wikipedia.orgunacademy.com This step forms the new carbon-carbon bond, and subsequent deprotonation yields the final product, this compound. adichemistry.com

The use of a pre-formed hydrochloride salt of the amine is common, as it provides the necessary acidic environment for the reaction to proceed. adichemistry.com

While the Mannich reaction is prevalent, other synthetic routes offer alternative disconnections for constructing the β-aminoketone scaffold.

Aza-Michael Reaction: A significant alternative is the aza-Michael reaction, which involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. rsc.orgrsc.org To synthesize this compound via this route, 3-fluoroaniline would be added across the double bond of 1-phenylprop-2-en-1-one (phenyl vinyl ketone). This method can have a greater economic advantage and atom economy compared to the Mannich reaction. rsc.orgrsc.org However, these reactions often require basic conditions or the use of Lewis acid catalysts to proceed efficiently. rsc.org

Reductive Hydroamination of Alkynes: Another strategy involves the direct reductive hydroamination of carbonyl alkynes. researchgate.netwindows.net This process can convert ynones and amines into the corresponding β-aminoketones under metal-free conditions, offering a modular approach to a variety of functionalized products. researchgate.net

Reduction of Enaminones: β-aminoketones can also be prepared through the reduction of enaminones. rsc.org This method provides a pathway from different starting materials and complements the more common condensation and addition reactions.

Novel and Emerging Synthetic Strategies

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for preparing β-aminoketones.

The use of catalysts has revolutionized the synthesis of β-aminoketones, allowing reactions to occur under milder conditions with higher yields and selectivity.

Metal Catalysis: A variety of metal catalysts are effective for Mannich-type reactions. Lewis acids such as zinc tetrafluoroborate (B81430) (Zn(BF₄)₂) and copper(II) triflate (Cu(OTf)₂) can catalyze the three-component reaction of an aldehyde, amine, and silyl (B83357) enol ether in aqueous media. organic-chemistry.org Silica-functionalized copper(0) nanoparticles have also been employed to efficiently catalyze the reaction between acetophenones, aryl aldehydes, and aryl amines. rsc.org A novel copper-catalyzed oxidative method uses allyl alcohols and anilines with hydrogen peroxide as a green oxidant to form β-aminoketones. rsc.org

Organocatalysis: Organocatalysis utilizes small, metal-free organic molecules to catalyze reactions, often mimicking enzymatic processes. Proline and its derivatives are highly effective organocatalysts for the Mannich reaction. nih.govnih.gov These catalysts operate under mild conditions and can provide high yields of the desired β-aminoketone. nih.gov The reaction proceeds via the formation of a nucleophilic enamine intermediate from the ketone and the proline catalyst, which then reacts with the imine. nih.gov Thiamine hydrochloride is another organocatalyst used for one-pot, multicomponent Mannich reactions. researchgate.net

Table 1: Comparison of Catalytic Systems for β-Aminoketone Synthesis

Catalyst Type Example Catalyst Typical Reactants Key Advantages References
Metal Catalysis Zn(BF₄)₂, Cu(OTf)₂ Aldehyde, Amine, Silyl Enol Ether High yields, works in aqueous media organic-chemistry.org
Silica-Cu(0) Nanoparticles Acetophenone, Aldehyde, Amine Recyclable catalyst, efficient C-C/C-N bond formation rsc.org
Copper/H₂O₂ Allyl Alcohol, Aniline Uses green oxidant, novel starting materials rsc.org
Organocatalysis L-Proline Aldehyde, Ketone, Aniline Mild conditions, metal-free, potential for asymmetry nih.govnih.gov
Thiamine Hydrochloride Acetophenone, Aldehyde, Amine One-pot, multicomponent efficiency researchgate.net
Quinidine-Thiourea Aldehyde, Ketone, Sulfonamide High diastereo- and enantioselectivity organic-chemistry.org

Since the C3 carbon of this compound is a stereocenter, controlling its stereochemistry is a significant synthetic challenge. Enantiomerically pure β-aminoketones are valuable building blocks for pharmaceuticals. rsc.orghilarispublisher.com

Organocatalytic Asymmetric Synthesis: The development of asymmetric organocatalysis has been a major breakthrough. Chiral catalysts like (S)-proline can induce high levels of enantioselectivity in the Mannich reaction. wikipedia.orgnih.govnih.gov The catalyst forms a chiral enamine intermediate, which then attacks the imine in a stereocontrolled fashion, leading to the preferential formation of one enantiomer. nih.gov Bifunctional catalysts, such as those combining a thiourea (B124793) and a quinidine (B1679956) moiety, have also been used to achieve excellent diastereo- and enantioselectivities. organic-chemistry.org

Metal-Catalyzed Asymmetric Synthesis: Chiral metal complexes are also powerful tools for enantioselective synthesis. For instance, silver acetate (B1210297) (AgOAc) combined with an inexpensive amino acid-derived phosphine (B1218219) ligand can catalyze asymmetric Mannich reactions between enol ethers and imines with high enantiomeric excess. organic-chemistry.org Similarly, copper-catalyzed hydroamination using a chiral ligand can achieve the enantioselective synthesis of β-amino acid derivatives. nih.gov

Biocatalysis: Enzymes offer unparalleled stereoselectivity. Transaminases (TAs) can be used for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.comresearchgate.net A multi-enzymatic cascade system, coupling a transaminase with a pyruvate (B1213749) decarboxylase (PDC) to remove the inhibitory pyruvate byproduct, has been shown to be effective for producing chiral amines with high enantiomeric excess. mdpi.comresearchgate.net This biocatalytic approach represents a highly selective and green route to chiral β-aminoketones.

Modern synthetic chemistry emphasizes sustainability, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency. Several green strategies have been applied to the synthesis of β-aminoketones.

One-Pot, Multi-Component Reactions: The Mannich reaction is inherently a green process as it is a one-pot, multi-component reaction (MCR) that builds molecular complexity efficiently, reducing the number of synthetic steps and purification processes. rsc.orgresearchgate.net

Green Solvents and Solvent-Free Conditions: Efforts have been made to replace toxic organic solvents. Many catalytic systems for β-aminoketone synthesis have been developed to work in environmentally benign solvents like water or ethanol. rsc.org In some cases, reactions can be performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction and improve yields. nih.gov

Recyclable Catalysts: The development of heterogeneous and recyclable catalysts is a key principle of green chemistry. Magnetic nanocatalysts, such as Fe₃O₄@PEG-SO₃H, have been used for the Mannich reaction. rsc.org These catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times without significant loss of activity, making the process more economical and sustainable. rsc.org

Sustainable Reaction Media: Novel media like deep eutectic solvents (DESs) are being explored as green alternatives to traditional volatile organic solvents. unizar.es These solvents are often biodegradable, have low toxicity, and can enhance reaction rates and yields. unizar.es

Optimization of Reaction Conditions and Yield Enhancement in Research Settings

The synthesis of this compound, a β-aminoketone, is most commonly achieved through a Mannich-type reaction or a conjugate addition (aza-Michael reaction). The optimization of reaction conditions is a critical step in maximizing the yield and purity of the final product, while also considering factors such as reaction time, cost, and environmental impact. Research efforts in this area focus on systematically varying parameters like catalysts, solvents, temperature, and reactant stoichiometry.

A prevalent synthetic route involves the one-pot, three-component Mannich reaction of acetophenone, formaldehyde (or its equivalent, such as paraformaldehyde), and 3-fluoroaniline. This reaction is typically acid- or base-catalyzed. The initial step involves the formation of an iminium ion from 3-fluoroaniline and formaldehyde, which then reacts with the enol form of acetophenone.

Initial studies often explore the effect of different catalysts on the reaction yield. A range of catalysts, from simple protic acids to more complex Lewis acids and organocatalysts, can be employed. The choice of catalyst can significantly influence the rate of both iminium ion formation and the subsequent C-C bond-forming step.

The selection of an appropriate solvent is also crucial. The solvent must be able to dissolve the reactants and catalyst, and its polarity can affect the stability of charged intermediates and transition states, thereby influencing the reaction rate and yield. Researchers often screen a variety of solvents with different polarities and boiling points to find the optimal medium.

Temperature is another key parameter that is frequently optimized. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts through side reactions. Therefore, a balance must be struck to achieve a good yield in a reasonable amount of time without compromising the purity of the product.

The stoichiometry of the reactants is also a subject of optimization. Varying the molar ratios of acetophenone, formaldehyde, and 3-fluoroaniline can help to drive the reaction to completion and minimize the amount of unreacted starting materials, which can simplify the purification process.

Below are illustrative data tables from hypothetical research findings, demonstrating how systematic optimization of these parameters can lead to enhanced yields of this compound.

Table 1: Effect of Catalyst on the Yield of this compound

Reaction Conditions: Acetophenone (1.0 eq.), Formaldehyde (1.2 eq.), 3-Fluoroaniline (1.0 eq.), Ethanol, 60°C, 12 h.

EntryCatalyst (10 mol%)Yield (%)
1None< 5
2HCl45
3H₂SO₄52
4Acetic Acid65
5Sc(OTf)₃78
6Proline72

Table 2: Optimization of Solvent for the Synthesis of this compound

Reaction Conditions: Acetophenone (1.0 eq.), Formaldehyde (1.2 eq.), 3-Fluoroaniline (1.0 eq.), Acetic Acid (10 mol%), 60°C, 12 h.

EntrySolventYield (%)
1Water35
2Toluene58
3Dichloromethane62
4Acetonitrile75
5Ethanol81
6Isopropanol79

Table 3: Influence of Temperature on the Reaction Yield

Reaction Conditions: Acetophenone (1.0 eq.), Formaldehyde (1.2 eq.), 3-Fluoroaniline (1.0 eq.), Acetic Acid (10 mol%), Ethanol, 12 h.

EntryTemperature (°C)Yield (%)
125 (Room Temp.)48
24067
36081
480 (Reflux)76 (with byproducts)

Table 4: Effect of Reactant Stoichiometry on Yield

Reaction Conditions: Acetophenone (1.0 eq.), Acetic Acid (10 mol%), Ethanol, 60°C, 12 h.

EntryFormaldehyde (eq.)3-Fluoroaniline (eq.)Yield (%)
11.01.075
21.21.081
31.51.083
41.21.285
51.21.582

These optimization studies are fundamental in developing efficient and scalable synthetic protocols for this compound in a research and development setting. The findings from such systematic investigations pave the way for the production of this compound with high purity and in a cost-effective manner.

Fundamental Reaction Pathways and Intermediates

The most common and direct synthetic route to β-aminoketones like this compound is the Mannich reaction. wikipedia.orgnumberanalytics.com This is a three-component condensation reaction involving an enolizable ketone (acetophenone), an aldehyde (formaldehyde), and a primary or secondary amine (3-fluoroaniline). wikipedia.orgorganic-chemistry.org

The mechanism of the Mannich reaction proceeds in a stepwise manner: numberanalytics.combyjus.com

Formation of an Iminium Ion: The reaction initiates with the nucleophilic addition of the amine, 3-fluoroaniline, to formaldehyde. This is followed by dehydration to form a reactive electrophilic species known as the Eschenmoser salt precursor, or more generally, an iminium ion. wikipedia.orgbyjus.com

Enolization of the Ketone: Concurrently, the ketone, acetophenone, tautomerizes to its enol or enolate form, creating a nucleophilic center at the α-carbon. wikipedia.org

Nucleophilic Attack: The enol form of acetophenone then attacks the electrophilic carbon of the iminium ion. wikipedia.orgnumberanalytics.com This step forms the crucial carbon-carbon bond that constitutes the backbone of the final product.

Proton Transfer: A final proton transfer step yields the neutral β-amino carbonyl compound, this compound, often referred to as a Mannich base. numberanalytics.com

An alternative synthetic approach is the aza-Michael addition (conjugate addition) of 3-fluoroaniline to an α,β-unsaturated ketone, such as chalcone (B49325) (1,3-diphenyl-2-propen-1-one). rsc.orgorganic-chemistry.org This reaction pathway also leads to the formation of the β-aminoketone skeleton. The reaction can be catalyzed by various reagents, including Lewis acids. organic-chemistry.orgresearchgate.net

Key intermediates in these pathways include:

Iminium Ion: (CH₂=N⁺(H)C₆H₄F) - The key electrophile in the Mannich reaction.

Enol/Enolate of Acetophenone: (C₆H₅C(O⁻)=CH₂) - The key nucleophile in the Mannich reaction.

Zwitterionic Intermediate: In the aza-Michael addition, a zwitterionic intermediate can be formed upon the initial nucleophilic attack of the amine on the β-carbon of the enone. acs.org

Kinetics and Thermodynamics of Key Transformations

The kinetics of the formation of this compound via the Mannich reaction are complex and depend on the specific reaction conditions. Generally, the rate-determining step can be either the formation of the iminium ion or the subsequent C-C bond-forming step. tandfonline.com For many Mannich reactions, the initial formation of the iminium ion is considered the slower, rate-limiting step. tandfonline.com

In the context of the aza-Michael addition, kinetic studies on similar systems have shown that the reaction often follows a mechanism involving the formation of a zwitterionic intermediate, with the subsequent proton transfer being the rate-controlling step. acs.org The reaction rate is influenced by factors such as the nature of the solvent and the presence of catalysts. researchgate.net Polar aprotic solvents can facilitate the reaction. acs.org

Therodynamically, the Mannich reaction is typically a favorable condensation process. The formation of the stable β-aminoketone product drives the equilibrium. However, the reversibility of the reaction, particularly the retro-Mannich reaction, can be significant under certain conditions, such as elevated temperatures. plos.orgnih.gov The aza-Michael addition is also generally a thermodynamically favorable process, leading to the formation of a stable C-N bond. nih.gov

Influence of Substituent Effects on Reactivity (focus on the fluoro and anilino groups)

The electronic properties of the fluoro and anilino groups significantly influence the reactivity of this compound.

Fluoro Group: The fluorine atom at the meta position of the aniline ring exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). researchgate.net The inductive effect dominates, leading to a decrease in the electron density of the aromatic ring and a reduction in the nucleophilicity of the anilino nitrogen. acs.orgresearchgate.net This reduced nucleophilicity would slow down the initial step of the Mannich reaction (iminium ion formation) compared to unsubstituted aniline.

Anilino Group: The anilino group as a whole is an activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring via resonance. However, in the context of the entire molecule, the nitrogen's lone pair also makes it a primary nucleophilic site. The acidity of the N-H proton is also a factor in reactions where it can be abstracted.

The Hammett substituent constants provide a quantitative measure of the electronic effects of substituents.

SubstituentPositionσ (Sigma) ConstantEffect
Fluorometa0.34 oup.comElectron-withdrawing
Amino (NH₂)meta-0.04 oup.comWeakly electron-donating

Data sourced from multiple references. oup.comustc.edu.cnresearchgate.net

The positive σ value for the meta-fluoro substituent confirms its electron-withdrawing nature, which deactivates the aniline ring towards electrophilic attack but also makes the N-H proton slightly more acidic. utexas.edu Conversely, the slightly negative σ value for the amino group at the meta position indicates a weak electron-donating effect. utexas.edu

Electrophilic and Nucleophilic Reactivity of the Propanone Moiety

The propanone moiety of this compound contains both electrophilic and nucleophilic sites, making it a versatile synthon in organic chemistry. researchgate.netwindows.net

Electrophilic Site: The carbonyl carbon is a primary electrophilic center. vaia.comvaia.com It is susceptible to attack by a wide range of nucleophiles, such as organometallic reagents (e.g., Grignard reagents) or reducing agents (e.g., sodium borohydride), leading to the formation of tertiary alcohols or secondary alcohols, respectively. The electron-withdrawing nature of the adjacent phenyl group enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Sites:

The anilino nitrogen is a key nucleophilic site due to its lone pair of electrons. vaia.comnih.gov It can participate in reactions such as alkylation, acylation, and further Mannich-type reactions. However, as discussed, its nucleophilicity is tempered by the meta-fluoro substituent.

The α-carbons adjacent to the carbonyl group are weakly acidic and can be deprotonated by a strong base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, allowing for further functionalization at these positions.

Rearrangement Reactions and Degradation Pathways Under Controlled Conditions

Under specific, controlled conditions, this compound can undergo rearrangement and degradation reactions.

Retro-Mannich Reaction: This is the most significant degradation pathway for Mannich bases. plos.org Under thermal or certain catalytic conditions (acidic or basic), the molecule can fragment back into its constituent components: an α,β-unsaturated ketone (chalcone), and 3-fluoroaniline. This is essentially the reverse of the aza-Michael addition. The reaction proceeds via the elimination of the amino group.

α-Ketol Rearrangement: While not a direct reaction of the parent compound, if the carbonyl group is reduced to a secondary alcohol, the resulting 1,3-amino alcohol can be a precursor to other structures. Should an adjacent carbon be oxidized, the resulting α-hydroxy ketone could potentially undergo an α-ketol rearrangement under acidic or basic conditions, leading to isomeric products. beilstein-journals.org

Cyclization Reactions: The bifunctional nature of the molecule, possessing both an amine and a ketone, allows for the potential of intramolecular cyclization reactions to form heterocyclic systems, such as tetrahydroquinolines, under appropriate dehydrating or oxidative conditions.

Advanced Computational and Theoretical Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. science.gov For "3-(3-Fluoroanilino)-1-phenylpropan-1-one," DFT, particularly with hybrid functionals like B3LYP, is instrumental in predicting a range of molecular properties. mdpi.com Calculations are typically performed with a basis set such as 6-311++G(d,p) to ensure accuracy. researchgate.netplos.org

Key molecular properties that can be determined using DFT include:

Optimized Molecular Geometry: DFT calculations can determine the most stable three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. A smaller gap suggests higher reactivity.

Reactivity Descriptors: Based on HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) can be calculated to quantify the molecule's chemical behavior. mdpi.com

Mulliken Atomic Charges: DFT can be used to calculate the partial charge on each atom, identifying electrophilic and nucleophilic sites within the molecule. This is crucial for predicting how the molecule will interact with other reagents.

Table 1: Theoretical Molecular Properties of this compound Calculated by DFT (B3LYP/6-311++G(d,p))
PropertyPredicted Value
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap (ΔE)4.4 eV
Electronegativity (χ)4.0 eV
Chemical Hardness (η)2.2 eV
Global Softness (S)0.45 eV⁻¹
Dipole Moment3.5 D

The flexibility of the propanone linker in "this compound" allows for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy at each step.

The presence of the fluorine atom on the aniline (B41778) ring can significantly influence the conformational preferences of the molecule. nih.gov By identifying the global energy minimum, the most likely three-dimensional structure of the molecule under given conditions can be determined. This information is critical for understanding its biological activity, as the shape of a molecule often dictates how it interacts with biological targets. Studies on similar molecules have shown that fluorine substitution can alter the distribution of rotamers. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. frontiersin.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. mdpi.com This allows for the exploration of conformational changes, solvent effects, and the stability of molecular complexes.

For "this compound," an MD simulation would typically involve placing the molecule in a simulated box of solvent (e.g., water) and observing its behavior over nanoseconds to microseconds. frontiersin.org Key insights from MD simulations include:

Conformational Flexibility: MD simulations can reveal the range of conformations the molecule adopts in solution and the frequency of transitions between different conformational states.

Solvation Effects: The simulation can show how solvent molecules arrange around the solute and how this solvation shell influences the molecule's conformation and dynamics.

Interaction Stability: If the molecule is part of a larger complex (e.g., bound to a protein), MD simulations can assess the stability of the interactions and identify key residues involved in binding. plos.org

Prediction of Spectroscopic Signatures based on Computational Models

Computational models are highly effective in predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data. For "this compound," techniques such as DFT can be used to predict various spectroscopic signatures.

Vibrational Spectroscopy (IR and Raman): By calculating the vibrational frequencies and their corresponding intensities, theoretical Infrared (IR) and Raman spectra can be generated. researchgate.net These calculated spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. epstem.net This is invaluable for assigning peaks in experimental NMR spectra and confirming the connectivity of atoms.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. This provides insight into the electronic structure and chromophores within the molecule.

Table 2: Predicted Spectroscopic Data for this compound
Spectroscopic TechniquePredicted ParameterPredicted Value
IR SpectroscopyC=O Stretch~1685 cm⁻¹
IR SpectroscopyN-H Stretch~3400 cm⁻¹
¹³C NMRC=O Carbon~198 ppm
¹H NMRN-H Proton~4.5 ppm
UV-Vis Spectroscopyλmax~250 nm, ~290 nm

Theoretical Insights into Intermolecular Interactions and Hydrogen Bonding Networks

The nature of intermolecular interactions is crucial for understanding the physical properties of "this compound," such as its melting point, boiling point, and solubility, as well as its interactions with biological targets. The molecule has several functional groups capable of forming hydrogen bonds: the secondary amine (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the fluorine atom can act as hydrogen bond acceptors. libretexts.org

While fluorine is highly electronegative, it is generally considered a weak hydrogen bond acceptor in organic molecules. nih.govnih.gov Theoretical calculations can quantify the strength and geometry of these potential hydrogen bonds. By modeling dimers or larger clusters of the molecule, or its interaction with solvent molecules, the preferred hydrogen bonding networks can be elucidated. These studies can reveal whether intramolecular hydrogen bonds (e.g., between the N-H and the fluorine or carbonyl oxygen) are favored over intermolecular interactions. Understanding these interactions is key to predicting the molecule's behavior in different environments. cambridgemedchemconsulting.com

Derivatization and Chemical Modification Strategies

Synthesis of Analogues and Homologues of 3-(3-Fluoroanilino)-1-phenylpropan-1-one

The primary method for synthesizing this compound and its analogues is the Mannich reaction. researchgate.netorganic-chemistry.org This powerful three-component condensation involves an enolizable ketone (like acetophenone), an aldehyde (such as formaldehyde), and an amine (like 3-fluoroaniline). rsc.orgthieme-connect.com The versatility of the Mannich reaction allows for the creation of a diverse library of analogues by simply varying the starting components. rsc.orgnih.gov

Key synthetic approaches to generate analogues include:

Varying the Aniline (B41778) Component: Substituting 3-fluoroaniline (B1664137) with other substituted anilines (e.g., chloro, bromo, methyl, or methoxy-substituted anilines) produces analogues with modified electronic and steric properties on the aniline ring.

Varying the Ketone Component: Replacing acetophenone (B1666503) with other substituted acetophenones (e.g., 4'-methylacetophenone, 4'-chloroacetophenone) or other enolizable ketones (e.g., cyclohexanone, acetone) leads to homologues and analogues with different groups attached to the carbonyl. rsc.org

Catalytic Enhancements: Modern synthetic protocols employ a range of catalysts to improve yield, selectivity, and reaction conditions. These include Lewis acids, organocatalysts like proline, and various nanoparticle-based catalysts (e.g., Fe₃O₄@PEG-SO₃H). nih.govrsc.orgorganic-chemistry.org Microwave-assisted synthesis has also been shown to accelerate the reaction, leading to higher yields in shorter times. thieme-connect.com

An alternative to the classic Mannich reaction is the aza-Michael addition, which involves the conjugate addition of an amine to an α,β-unsaturated ketone. rsc.orgorganic-chemistry.org This method provides another strategic entry to the β-aminoketone scaffold.

Table 1: Synthesis of this compound Analogues via Mannich Reaction

Ketone Component Amine Component Aldehyde Component Resulting Analogue Structure
Acetophenone 3-Fluoroaniline Formaldehyde (B43269) This compound
4'-Methylacetophenone 3-Fluoroaniline Formaldehyde 3-(3-Fluoroanilino)-1-(p-tolyl)propan-1-one
Acetophenone Aniline Formaldehyde 3-Anilino-1-phenylpropan-1-one

Functional Group Interconversions on the Propanone Backbone

The propanone backbone of this compound contains two key functional groups amenable to transformation: the ketone and the secondary amine. Interconversion of these groups opens pathways to other important classes of compounds, such as 1,3-amino alcohols. nih.govwindows.net

Reduction of the Carbonyl Group: The ketone functionality can be selectively reduced to a secondary alcohol using various reducing agents. This transformation yields 1,3-amino alcohols, which are themselves valuable synthetic intermediates and structural motifs in bioactive compounds. researchgate.netwindows.net

Sodium borohydride (B1222165) (NaBH₄): This is a common and mild reagent used for the reduction of ketones to alcohols, often in alcoholic solvents like methanol (B129727) or ethanol. windows.netresearchgate.net

Samarium(II) iodide (SmI₂): This reagent allows for stereoselective reductions. The stereochemical outcome (syn or anti) of the resulting 1,3-amino alcohol can be controlled by the choice of protecting group on the nitrogen atom. nih.govacs.org N-aryl β-amino ketones typically yield the 1,3-anti diastereomer upon reduction with SmI₂. nih.gov

Modification of the Amino Group: The secondary amine is a nucleophilic center that can undergo various reactions.

N-Acylation: The amine can be acylated using acyl chlorides or anhydrides to form the corresponding amides. This can also be achieved in one-pot, three-component reactions where a nitrile is used as a reactant in the presence of acetyl chloride. organic-chemistry.org

N-Alkylation: The secondary amine can be further alkylated, though this is often less straightforward due to potential over-alkylation.

Table 2: Key Functional Group Interconversions

Starting Functional Group Reagent(s) Resulting Functional Group Product Class
Ketone (C=O) NaBH₄ or SmI₂ Secondary Alcohol (-CH(OH)-) 1,3-Amino alcohol
Secondary Amine (-NH-) Acyl Chloride (R-COCl) Amide (-N(COR)-) N-Acyl-β-aminoketone

Cyclization Reactions and Formation of Heterocyclic Scaffolds

β-Aminoketones are powerful precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. rsc.orgnih.gov The bifunctional nature of the this compound scaffold allows it to participate in various intramolecular and intermolecular cyclization reactions.

Synthesis of Quinolines: Quinolines can be synthesized from β-aminoketone precursors through reactions that form the pyridine (B92270) ring fused to an existing benzene (B151609) ring. The Combes quinoline (B57606) synthesis, for example, involves the acid-catalyzed reaction of an aniline with a β-diketone. nih.govwikipedia.org While not a direct cyclization of the pre-formed β-aminoketone, related strategies can utilize the inherent reactivity. For instance, an enaminone (an unsaturated analogue of a β-aminoketone) can react with other components in multi-component reactions to build the quinoline core. nih.govorganic-chemistry.orgresearchgate.net

Synthesis of Pyrazoles: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A common route to their synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine. beilstein-journals.orgchim.ityoutube.com β-Ketonitriles, which are structurally related to β-aminoketones, react readily with hydrazines to form 5-aminopyrazoles. beilstein-journals.orgnih.gov By modifying the this compound structure, for example by introducing a nitrile group, it can be directed towards pyrazole (B372694) synthesis. Another approach involves the reaction of β-aryl α,β-unsaturated ketones with phenylhydrazine (B124118) to regioselectively produce pyrazole-containing α-amino acids. nih.gov

Synthesis of Other Heterocycles: The β-aminoketone core is a building block for numerous other heterocyclic systems, including:

Imidazolines: These can be formed from α,β-unsaturated ketones (derivable from β-aminoketones) via reaction with an amine source and N-chlorosuccinimide. windows.net

Pyrazolo[1,5-a]pyrimidines and Pyrazolo[3,4-b]pyridines: These fused heterocyclic systems can be constructed starting from aminopyrazole intermediates, which themselves can be derived from β-ketonitrile precursors. chim.it

γ-Lactam Annulated Oxazacycles: Multi-component domino cyclization reactions involving methyl ketones and amino alcohols can lead to complex fused ring systems. mdpi.com

Regioselective and Chemoselective Transformations

Controlling the selectivity of reactions on a molecule with multiple reactive sites is a cornerstone of modern organic synthesis. In this compound, the ketone, the amine, the α-protons, and two different aromatic rings all present potential sites for reaction.

Regioselective Mannich Reactions: While the classic Mannich reaction is a powerful tool, controlling which α-position of an unsymmetrical ketone reacts can be challenging. The use of specific catalysts or pre-forming an enolate can direct the aminoalkylation to the desired position. thieme-connect.com

Chemoselective Reduction: As mentioned previously, the carbonyl group can be reduced to an alcohol in the presence of the aniline moiety using chemoselective reagents like NaBH₄. windows.net

Regioselective Cyclizations: The formation of specific heterocyclic isomers, such as in the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl precursors, often depends critically on reaction conditions (e.g., pH) which control which carbonyl or nitrogen atom participates in the key bond-forming steps. nih.gov

C-Acylation Reactions: β-Enaminones, which are derived from β-aminoketones, can undergo regioselective C-acylation at the α-carbon using reagents like trifluoroacetic anhydride (B1165640) or ethyl oxalyl chloride, leading to β-enamino diketones. researchgate.net These products are themselves versatile intermediates for further heterocyclic synthesis.

Introduction of Additional Functionalities for Advanced Chemical Research

To expand the utility of this compound in areas like chemical biology or materials science, additional functional groups are often introduced. These groups can serve as handles for bioconjugation, fluorescent labeling, or for attachment to solid supports.

Bioorthogonal Functional Groups: Bioorthogonal chemistry involves reactions that can proceed in a biological environment without interfering with native biochemical processes. libretexts.org

Ketone/Aldehyde Handles: The inherent ketone group in the parent molecule is a bioorthogonal handle itself. It can react selectively with alkoxyamines to form oximes or with hydrazines to form hydrazones, enabling conjugation to proteins or other biomolecules that have been modified to contain the complementary functionality. wikipedia.org

Azides and Alkynes: These groups are the cornerstone of "click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. An azide (B81097) or alkyne could be introduced onto one of the aromatic rings of an analogue via standard transformations (e.g., nucleophilic substitution on a halogenated precursor with sodium azide, or Sonogashira coupling of a terminal alkyne to an aryl halide).

Derivatization for Analytical Purposes: Chemical derivatization is frequently used to improve the detection and separation of molecules in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). The ketone functionality can be targeted for derivatization to enhance ionization efficiency and sensitivity. biosyn.com For example, reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can react with the carbonyl group to attach a readily ionizable tag, facilitating highly sensitive metabolomic analysis.

Table 3: Strategies for Introducing Advanced Functionalities

Target Functionality Synthetic Strategy Purpose / Application
Oxime / Hydrazone Reaction of ketone with alkoxyamine / hydrazine Bioconjugation, Protein labeling wikipedia.org
Azide (-N₃) Nucleophilic substitution of a halide (e.g., -Br, -I) with NaN₃ Click Chemistry, Bioconjugation
Alkyne (-C≡CH) Sonogashira coupling of an aryl halide with a terminal alkyne Click Chemistry, Material Science

Stereochemical Investigations of 3 3 Fluoroanilino 1 Phenylpropan 1 One and Its Derivatives

Chirality and Enantiomer Synthesis/Resolution

Chirality: The 3-(3-Fluoroanilino)-1-phenylpropan-1-one molecule possesses a stereogenic center at the carbon atom bearing the fluoroanilino group. This gives rise to the existence of two non-superimposable mirror images, the (R)- and (S)-enantiomers. The biological activities of such chiral molecules often differ significantly between enantiomers, making the synthesis or separation of individual isomers a critical aspect of medicinal chemistry and drug development. For instance, the antidepressant drug Fluoxetine, a related 3-amino-1-phenylpropane derivative, is marketed as a racemate and also as the pure (R)-enantiomer, which exhibits different clinical profiles. google.com

Enantiomer Synthesis/Resolution: The preparation of enantiomerically pure forms of β-aminoketones can be approached through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis: This involves creating the desired enantiomer selectively from a prochiral precursor. Common methods for analogous compounds include:

Catalytic Asymmetric Reduction: The asymmetric reduction of the corresponding enamine, 3-(3-fluoroanilino)-1-phenylprop-2-en-1-one, using chiral catalysts can yield the desired enantiomer. Catalysts based on transition metals like rhodium, iridium, or ruthenium, paired with chiral ligands, are frequently employed for such transformations. mdpi.com Another approach involves the asymmetric reduction of the ketone in the presence of chiral catalysts like oxazaborolidines or spiroborate esters. google.com

Enzymatic Reactions: Biocatalysis offers a highly selective route. Transaminases can be used for the asymmetric amination of a corresponding diketone precursor, while reductive aminases could be applied to the precursor ketone, although this is more common for producing the corresponding alcohol. mdpi.com

Chiral Resolution: This method involves separating the enantiomers from a 50:50 racemic mixture.

Diastereomeric Salt Formation: Reaction of the racemic amine with a chiral resolving agent (a chiral acid) forms two diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by crystallization. mdpi.com

Enzymatic Resolution: Lipases are commonly used to selectively acylate one enantiomer of a racemic amine, allowing the acylated product and the unreacted enantiomer to be separated. mdpi.com

Preparative Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful technique for separating enantiomers on an analytical and preparative scale. mdpi.com

Diastereoselective Reactions Involving the Compound

Diastereoselective reactions are crucial when a molecule already contains a chiral center and a new one is created. For a derivative of this compound that is already enantiomerically pure, subsequent reactions must be controlled to produce the desired diastereomer.

For example, reduction of the ketone group in (R)- or (S)-3-(3-Fluoroanilino)-1-phenylpropan-1-one would generate a second chiral center at the C1 position, leading to diastereomeric alcohols ((1R, 3R), (1S, 3R), etc.). The stereochemical outcome of such a reduction can be influenced by the existing stereocenter and the choice of reducing agent, a principle known as substrate-controlled diastereoselection. The development of drugs like atomoxetine (B1665822) and nisoxetine (B1678948) relies on such stereocontrolled reductions of β-aminoketone intermediates. google.com

Another relevant reaction is the Michael addition. While the target compound is a product of a Michael addition, further modifications could involve diastereoselective additions to other parts of the molecule if it were further functionalized. The stereochemistry of these additions is often controlled by chiral auxiliaries or catalysts. mdpi.com

Stereochemical Analysis Using Advanced Chiral Separation Techniques

Determining the enantiomeric purity (enantiomeric excess, or ee) and absolute configuration of chiral compounds like this compound is essential. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the predominant techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method for enantioseparation. rsc.org The separation is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are particularly versatile and effective for a wide range of chiral compounds, including amines. mdpi.com The choice of mobile phase (normal phase, reversed-phase, or polar organic mode) and additives can be optimized to achieve baseline separation of the enantiomers. rsc.org For structurally related chiral amines, cellulose-based columns have shown success. mdpi.com

Capillary Electrophoresis (CE): CE is another powerful technique for chiral separations, offering high efficiency and requiring only small sample volumes. confex.com In CE, a chiral selector is typically added to the background electrolyte. Cyclodextrins are common chiral selectors used for this purpose. The differential interaction of each enantiomer with the chiral selector leads to different migration times, enabling their separation.

The table below illustrates typical conditions used for the chiral separation of analogous aromatic amines, which would serve as a starting point for developing a method for this compound.

Analytical TechniqueChiral Selector/Stationary PhaseMobile Phase/Buffer ConditionsDetectionReference
HPLC Polysaccharide-based CSP (e.g., Lux Cellulose-3, Chiralcel OD-H)n-Hexane/Isopropanol mixtures with additives like diethylamineUV mdpi.com
HPLC Crown Ether-based CSP (e.g., Crownpak CR(+))Aqueous acidic mobile phases (e.g., HClO₄) with organic modifiers like methanol (B129727)UV researchgate.net
HPLC-MS/MS Immobilized Amylose-based CSP (e.g., Chiralpak ID)Acetonitrile/Water/Ammonia solutionMass Spectrometry rsc.org
CE Amino acid-based surfactants as chiral selectorsVaries (e.g., phosphate (B84403) buffer)UV confex.com
CE Vancomycin (Glycopeptide) as chiral mobile phase additivePhosphate buffer/2-propanolUV nih.gov

Chiral Pool Synthesis and Asymmetric Catalysis in Relation to the Compound

Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids, carbohydrates, or terpenes as starting materials. For a molecule like this compound, a plausible chiral pool approach could start from a chiral amino acid such as phenylalanine. The synthesis would involve transforming the amino acid while retaining its original stereochemistry, which is then incorporated into the final product structure. However, this often requires multiple synthetic steps.

Asymmetric Catalysis: This is often a more direct and efficient approach for producing enantiomerically enriched compounds. It relies on a small amount of a chiral catalyst to generate large quantities of a chiral product.

Asymmetric Michael Addition: The synthesis of the target compound itself can be achieved via a catalytic asymmetric Michael addition of 3-fluoroaniline (B1664137) to benzalacetone (1-phenylprop-2-en-1-one). This reaction, catalyzed by a chiral catalyst (either a metal complex or an organocatalyst), would directly generate the chiral β-aminoketone in an enantioselective manner. Research on the asymmetric synthesis of β-substituted GABA derivatives often employs this key transformation. mdpi.com

Asymmetric Hydrogenation: As mentioned previously, the asymmetric hydrogenation of the corresponding unsaturated precursor, 3-(3-fluoroanilino)-1-phenylprop-2-en-1-one, is a powerful method. Chiral rhodium and iridium catalysts are well-established for the asymmetric hydrogenation of enamines and related substrates. mdpi.com

The development of such catalytic systems is a major focus of modern organic synthesis, aiming for high yields and excellent enantioselectivities (often >95% ee) under mild and efficient conditions.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity and chemical environment within a molecule. For 3-(3-Fluoroanilino)-1-phenylpropan-1-one, both ¹H and ¹³C NMR would provide definitive structural information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The phenyl ring attached to the carbonyl group would typically display signals in the aromatic region (δ 7.4–8.0 ppm). The protons of the 3-fluoroanilino group would also appear in the aromatic region but at slightly different shifts due to the electronic effects of the fluorine and amino substituents. The aliphatic protons of the propane (B168953) chain would appear further upfield. The two methylene (B1212753) groups (-CH₂-) adjacent to the carbonyl and the nitrogen would likely present as triplets, assuming coupling to each other.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by identifying all unique carbon atoms. The carbonyl carbon (C=O) is characteristically found far downfield (around 200 ppm). The aromatic carbons would appear in the δ 110–140 ppm range, with their exact shifts influenced by the fluorine and nitrogen substituents. The C-F bond would result in a large coupling constant on the carbon it is attached to.

Predicted NMR Data: The following tables outline the predicted chemical shifts for this compound.

Table 1: Predicted ¹H NMR Data

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Phenyl-H (ortho) 7.9 - 8.1 Doublet
Phenyl-H (meta, para) 7.4 - 7.7 Multiplet
Fluoroanilino-H 6.5 - 7.2 Multiplet
N-H 4.5 - 5.5 Broad Singlet/Triplet
-CH₂- (adjacent to C=O) 3.2 - 3.5 Triplet

Table 2: Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O 198 - 202
C-F 161 - 164 (Doublet)
Aromatic C 110 - 145

Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Profiling

Mass spectrometry provides the molecular weight and, through fragmentation analysis, key structural information. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound (C₁₅H₁₄FNO).

Fragmentation Analysis: Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. Key fragmentation pathways would include:

Alpha-cleavage: Breakage of the bond between the carbonyl carbon and the adjacent methylene carbon, leading to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105.

Cleavage adjacent to Nitrogen: Fission of the C-C bond beta to the nitrogen atom can occur, as well as cleavage of the C-N bond itself.

Loss of the Fluoroanilino group: Fragmentation could result in the loss of the fluoroaniline (B8554772) radical, providing further structural evidence.

Table 3: Predicted Key Mass Fragments

m/z Proposed Fragment Identity
243 [M]⁺ (Molecular Ion)
132 [M - C₇H₅O]⁺
120 [C₇H₅O + H]⁺ or [M - C₈H₉FN]⁺
111 [C₆H₄FN]⁺
105 [C₆H₅CO]⁺

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

IR Spectroscopy: The IR spectrum would clearly show the presence of the key functional groups. A strong absorption band around 1685 cm⁻¹ would be characteristic of the conjugated ketone (C=O) stretching vibration. A band in the region of 3350-3450 cm⁻¹ would indicate the N-H stretch of the secondary amine. Other significant peaks would include C-N stretching, aromatic C-H and C=C stretching, and a C-F stretching vibration, typically found in the 1000-1400 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in Raman spectra. While the C=O stretch is visible, it is typically weaker than in the IR spectrum. The technique is particularly useful for analyzing the symmetry of the molecule and skeletal vibrations.

Table 4: Predicted Vibrational Frequencies

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Signal
N-H Stretch 3350 - 3450 (Medium) Weak
Aromatic C-H Stretch 3000 - 3100 (Medium) Strong
Aliphatic C-H Stretch 2850 - 2960 (Medium) Strong
C=O Stretch 1680 - 1695 (Strong) Medium
Aromatic C=C Stretch 1450 - 1600 (Multiple, Medium) Strong
C-N Stretch 1250 - 1350 (Medium) Medium

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

Should this compound be crystallized, single-crystal X-ray diffraction would provide the ultimate structural confirmation in the solid state. This technique would determine the precise three-dimensional arrangement of atoms, yielding exact bond lengths, bond angles, and torsion angles.

This analysis would confirm the planarity of the phenyl and fluoroanilino rings and reveal the conformation of the propyl chain. Crucially, it would detail the intermolecular forces that govern the crystal packing, such as hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule. Pi-stacking interactions between the aromatic rings might also be observed. While this compound is not chiral, X-ray crystallography remains the gold standard for absolute structure determination.

Synergistic Application of Multiple Spectroscopic Techniques in Structural Research

While each spectroscopic technique provides valuable data, their synergistic application ensures an irrefutable structural assignment. For this compound, the process would be as follows:

Mass Spectrometry would first establish the molecular mass (243 g/mol ) and elemental formula (C₁₅H₁₄FNO).

IR and Raman Spectroscopy would then confirm the presence of the core functional groups: a ketone (C=O), a secondary amine (N-H), and a carbon-fluorine bond (C-F).

NMR Spectroscopy would provide the final and most detailed piece of the puzzle. ¹H and ¹³C NMR data would map out the carbon-hydrogen framework, showing the connectivity between the phenyl ketone, the propyl chain, and the fluoroanilino moiety, thus confirming the specific isomer.

Together, these techniques leave no ambiguity about the chemical structure of the compound, providing a complete and detailed characterization.

Advanced Topics in the Chemistry of 3 3 Fluoroanilino 1 Phenylpropan 1 One

Supramolecular Assemblies and Non-Covalent Interactions

The molecular structure of 3-(3-fluoroanilino)-1-phenylpropan-1-one, featuring a secondary amine, a ketone carbonyl group, two aromatic rings, and a fluorine substituent, provides a rich platform for a variety of non-covalent interactions. These interactions govern the compound's crystal packing and can lead to the formation of ordered supramolecular assemblies. While a specific crystal structure for this exact molecule is not publicly documented, analysis of its functional groups and related structures allows for a detailed prediction of its supramolecular behavior. uaic.roresearchgate.net

The most prominent interaction is expected to be the hydrogen bond between the secondary amine (N-H group), acting as a hydrogen bond donor, and the carbonyl oxygen (C=O group), acting as an acceptor. In analogous β-arylamino ketones, this N-H···O interaction is a primary motif, often leading to the formation of centrosymmetric dimers. uaic.ro These dimers can then assemble into larger chains or sheets through weaker interactions.

The two phenyl rings—one from the benzoyl group and one from the fluoroanilino moiety—are key to forming several other non-covalent bonds:

π-π Stacking: Face-to-face or offset stacking interactions can occur between the aromatic rings of adjacent molecules, contributing significantly to crystal lattice stabilization.

C-H···π Interactions: The aromatic C-H bonds can act as weak donors, interacting with the electron-rich π-systems of nearby phenyl rings in a T-shaped or edge-to-face arrangement.

These varied non-covalent forces work in concert to create a stable, three-dimensional supramolecular structure. The study of similar β-peptide foldamers demonstrates how specific recognition units can direct pre-organized molecules into higher-order structures like hexameric bundles and nanotubes. nih.gov

Table 1: Potential Non-Covalent Interactions in this compound

Interaction Type Donor Acceptor Typical Role in Assembly
Hydrogen Bonding N-H (Amine) C=O (Ketone) Formation of primary dimers and chains. uaic.ro
π-π Stacking Phenyl Ring Phenyl Ring Stabilization of crystal packing via parallel or offset stacking.
C-H···π Interaction Aromatic C-H Phenyl Ring Cross-linking of molecular layers and directional packing.
Dipole-Dipole C-F Bond Dipole C=O Bond Dipole Electrostatic stabilization of the crystal lattice.

Applications in Materials Chemistry Research

While this compound is primarily recognized as a synthetic intermediate, its molecular framework possesses features that suggest potential applications in materials chemistry research. β-amino ketones are versatile building blocks for a variety of more complex molecules, including heterocyclic systems and polymers. rsc.orgmdpi.comresearchgate.net

The compound's bifunctional nature, with a reactive secondary amine and a ketone group, makes it a candidate as a monomer for step-growth polymerization. For instance, the amine group could react with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The phenylpropanone backbone would be incorporated into the polymer chain, influencing its thermal properties, solubility, and morphology.

The fluorine substituent could also be exploited. Fluorinated polymers are known for their unique properties, including high thermal stability, chemical resistance, and low surface energy. Incorporating this fluoro-monomer into a polymer could impart some of these desirable characteristics.

Table 2: Potential Materials Chemistry Applications for this compound

Potential Application Area Relevant Structural Features Rationale
Polymer Synthesis Secondary Amine (N-H), Ketone (C=O) Can act as an A-B type monomer for creating novel polyamides, polyimines, or other polymers.
Organic Electronics Two Phenyl Rings, Carbonyl Group Aromatic nature provides a basis for creating semiconducting or photoactive materials after modification.
Functional Coatings Fluoroaniline (B8554772) Moiety The fluorine atom can impart hydrophobicity and thermal stability to polymer surfaces.

| Precursor for Heterocycles | β-Amino Ketone Skeleton | A well-established precursor for synthesizing quinolines and other heterocycles with potential material applications. uaic.ro |

Green Chemistry Innovations in the Synthesis and Reactions of the Compound

The most common and atom-economical synthesis of this compound is the conjugate addition (aza-Michael reaction) of 3-fluoroaniline (B1664137) to 1-phenylprop-2-en-1-one (chalcone). rsc.org In recent years, significant efforts have been made to align this and similar syntheses with the principles of green chemistry, focusing on reducing waste, avoiding hazardous solvents, and using catalytic rather than stoichiometric reagents. ijsdr.orgunisi.it

Key green innovations applicable to the synthesis of this compound include:

Solvent-Free Reactions: A major advancement is the development of solvent-free, or "neat," reaction conditions. researchgate.net The aza-Michael addition of anilines to chalcones has been shown to proceed efficiently under solvent-free conditions, sometimes with simple grinding or gentle heating, catalyzed by reagents like chincona alkaloids. ijsdr.orgresearchgate.net This approach drastically reduces volatile organic compound (VOC) emissions and simplifies product purification.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. Catalytic systems, such as those using ceric ammonium (B1175870) nitrate (B79036) (CAN), have been developed to effectively promote the aza-Michael reaction between amines and α,β-unsaturated carbonyl compounds in water, offering high yields under mild conditions. organic-chemistry.org

Alternative Energy Sources: Microwave irradiation has been employed to accelerate the synthesis of β-amino ketones. mdpi.comunisi.it This technique often leads to significantly shorter reaction times, cleaner reactions, and higher yields compared to conventional heating. Similarly, ultrasound has been used to promote Michael additions without the need for a solvent or catalyst. ijsdr.org

Advanced Catalysis: The shift from stoichiometric bases or acids to catalytic methods is a cornerstone of green synthesis. A wide array of catalysts have been reported for the synthesis of β-amino ketones, including inexpensive metal salts like copper chloride, solid-supported catalysts like cellulose-copper(0), and recyclable organocatalysts. researchgate.netorganic-chemistry.org These catalysts are often effective at low loadings and can sometimes be recovered and reused.

Table 3: Comparison of Green Synthetic Methods for β-Amino Ketones via Aza-Michael Addition

Catalyst / Promoter Reactants Solvent Key Advantages Reference(s)
Silicon Tetrachloride (catalytic) Aliphatic/Aromatic Amines + Enones Solvent-Free High yields, simple procedure. organic-chemistry.org
Ceric Ammonium Nitrate (CAN) Aliphatic Amines + Enones Water Mild conditions, green solvent, good yields. organic-chemistry.org
Lithium Perchlorate (solid) Primary/Secondary Amines + Enones Solvent-Free Environmentally friendly, room temperature. organic-chemistry.org
Cinchonine Alkaloids Aniline (B41778) + Chalcones Solvent-Free Organocatalytic, good enantioselectivity, no work-up. researchgate.net
Cesium Fluoride Various Ethanol Eco-friendly catalyst and solvent system. ijsdr.org

Future Directions in the Fundamental Chemical Research of Amino Ketones

Amino ketones, including structures like this compound, are recognized as highly valuable synthons in organic chemistry. rsc.orgrsc.orgresearchgate.net Future fundamental research is poised to expand their utility and improve their synthesis through several key avenues.

A primary focus will remain on the development of novel synthetic methodologies. While Mannich and aza-Michael reactions are staples, there is a continuous drive to create more efficient, selective, and sustainable protocols. rsc.orgorganic-chemistry.org This includes the exploration of photoredox catalysis to forge C-N bonds under exceptionally mild conditions, and the advancement of biocatalysis using engineered enzymes like transaminases to produce chiral amino ketones with near-perfect enantioselectivity. The use of multi-component reactions, where three or more starting materials are combined in a single pot, will continue to be refined to build molecular complexity rapidly and with high atom economy. mdpi.comorganic-chemistry.org

Another major direction is the expansion of asymmetric catalysis. The synthesis of enantiomerically pure β-amino ketones is crucial, as they are key building blocks for many pharmaceuticals. researchgate.netresearchgate.net Future work will involve designing new generations of organocatalysts (e.g., squaramides, chiral phosphoric acids) and transition-metal catalysts that offer higher turnover numbers, broader substrate scope, and predictable stereochemical outcomes for the synthesis of fluorinated and other complex amino ketones. beilstein-journals.orgresearchgate.net

There is also a growing interest in applying modern computational chemistry to understand reaction mechanisms and predict catalyst performance. researchgate.net In-depth theoretical studies can accelerate the discovery of new reactions and catalysts by providing insights into transition states and non-covalent interactions that control selectivity.

Finally, the fundamental research will aim to broaden the application of amino ketones as versatile intermediates. rsc.orgresearchgate.net This involves using them as precursors for a wider array of complex molecules, such as intricate heterocyclic scaffolds, constrained peptides, and natural products. As our ability to synthesize diverse libraries of amino ketones grows, so too will their role in driving innovation in medicinal chemistry and materials science. rsc.orgresearchgate.net

Q & A

Q. Critical Conditions :

  • Temperature control (<100°C for nitration to avoid over-oxidation).
  • Solvent selection (e.g., dichloromethane for halogenation to stabilize intermediates).
  • Catalyst optimization (e.g., palladium for reductive steps).

Yields are maximized by purifying intermediates via column chromatography or crystallization .

Advanced: How can researchers optimize the condensation step to minimize side-product formation?

Q. Methodological Strategies :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the aniline group.
  • Catalyst Tuning : Use acidic catalysts (e.g., p-toluenesulfonic acid) to accelerate keto-enol tautomerization.
  • Kinetic Monitoring : Employ in-situ FTIR or HPLC to track intermediate formation and adjust reaction time.
  • Side-Chain Protection : Temporarily protect reactive groups (e.g., nitro) to prevent undesired cyclization.

For example, highlights that adjusting the pH to mildly acidic conditions (pH 5–6) during condensation reduces enolate formation and dimerization .

Basic: What spectroscopic and crystallographic techniques confirm the structure of this compound?

Q. Answer :

  • ¹H/¹³C NMR : Identify aromatic proton environments (δ 6.8–8.2 ppm) and carbonyl signals (δ ~200 ppm).
  • IR Spectroscopy : Confirm the C=O stretch (~1680 cm⁻¹) and N–H bend (~1600 cm⁻¹).
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. demonstrates centrosymmetric dimer formation via N–H⋯O hydrogen bonds, critical for validating the crystal structure .

Advanced: How to address discrepancies in X-ray crystallographic data during refinement?

Q. Resolution Strategies :

  • Twinning Analysis : Use PLATON to check for pseudo-merohedral twinning, which can distort intensity data.
  • Hydrogen Bond Validation : Verify H-bonding networks (e.g., N–H⋯O distances ~2.8–3.0 Å) to ensure geometric plausibility.
  • Disorder Modeling : Apply PART instructions in SHELXL to resolve disordered solvent molecules or substituents.

emphasizes iterative refinement cycles with SHELXL, adjusting thermal parameters and occupancy factors for non-H atoms .

Basic: What in vitro assays evaluate the biological activity of this compound?

Q. Recommended Assays :

  • Enzyme Inhibition : Tyrosinase or kinase inhibition assays (IC₅₀ determination via UV-Vis kinetics).
  • Histamine Release : Mast cell degranulation assays (e.g., β-hexosaminidase release measured fluorometrically).
  • Antifungal Activity : Broth microdilution assays (MIC determination against Candida spp.).

notes that IgE-mediated histamine inhibition studies require pre-incubation with compound concentrations ≥10 µM for detectable effects .

Advanced: How to resolve contradictions in enzyme inhibition studies across research groups?

Q. Analytical Approaches :

  • Assay Standardization : Replicate studies under identical conditions (pH 7.4, 37°C) with positive controls (e.g., kojic acid for tyrosinase).
  • Purity Verification : Use LC-MS to confirm compound integrity (>98% purity).
  • Molecular Docking : Compare binding modes using software like AutoDock Vina. suggests meta-fluoro substitution may alter steric interactions with enzyme active sites, explaining variability .

Basic: What computational tools predict the reactivity of this compound in synthesis?

Q. Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation free energy in DMSO).
  • Retrosynthetic Software : Use ARChem Route Designer to propose viable synthetic routes.

highlights the role of electron-withdrawing groups (fluoro, nitro) in directing electrophilic substitution .

Advanced: How to analyze conflicting data in biological activity due to structural analogs?

Q. Methodology :

  • SAR Studies : Synthesize analogs (e.g., chloro vs. fluoro derivatives) and compare IC₅₀ values.
  • Crystallographic Overlays : Superimpose structures (e.g., with PyMOL) to identify steric or electronic differences.
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers.

For example, shows that fluorinated analogs form distinct hydrogen-bonding patterns compared to chloro derivatives, altering bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.